molecular formula C7H8N2O3 B1397128 Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1031351-95-7

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1397128
CAS No.: 1031351-95-7
M. Wt: 168.15 g/mol
InChI Key: VPSIMTTZTQHQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate ( 1031351-95-7) is a high-purity, multifunctional pyrazole derivative designed for advanced research and development. This compound features a molecular formula of C 7 H 8 N 2 O 3 and a molecular weight of 168.15 g/mol . Its structure incorporates both an ester group and an aldehyde functional group on the pyrazole ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry. The aldehyde group is particularly reactive, allowing for facile condensation reactions and the formation of more complex heterocyclic systems, which is essential in constructing potential pharmacologically active molecules . As a key synthetic intermediate, this compound is primarily used in pharmaceutical research and further manufacturing processes, including the development of novel active compounds and functional materials . It is strictly for research and further manufacturing use only and is not intended for direct human or veterinary applications . For safe handling, note that this compound has the GHS Signal Word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate protective equipment and refer to the Safety Data Sheet (SDS) before use. The recommended storage condition is in an inert atmosphere at 2-8°C, sealed and away from moisture to ensure long-term stability .

Properties

IUPAC Name

methyl 5-formyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSIMTTZTQHQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729343
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031351-95-7
Record name Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with formylating agents and esterification reagents. One common method includes the formylation of 1-methyl-3-methylpyrazole followed by esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
  • Storage Conditions : Inert atmosphere, 2-8°C

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications. Its derivatives are explored for anti-inflammatory and anti-cancer properties. For instance, compounds derived from this pyrazole have shown activity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. It can be utilized in the preparation of various heterocyclic compounds through reactions such as condensation and cyclization. The ability to modify its structure allows chemists to tailor the properties of the resultant compounds for specific applications.

Biochemical Applications

In biochemistry, this compound is used as a reagent in peptide synthesis and other biochemical assays. Its role as an organic buffer enhances its utility in biological systems, particularly in maintaining pH levels during enzymatic reactions.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of pyrazole derivatives from this compound, which exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway.

Case Study 2: Peptide Synthesis

Research demonstrated that this compound could effectively facilitate peptide bond formation in solid-phase peptide synthesis (SPPS). The compound showed high yields and purity levels, making it a preferred choice among researchers for synthesizing biologically active peptides.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazole ring can also interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Ethyl 3-methyl-1H-pyrazole-5-carboxylate (CAS: 4027-57-0)
  • Properties : Lower reactivity due to the absence of the electron-withdrawing formyl group.
  • Applications : Pesticide and pharmaceutical intermediates .
Parameter Target Compound Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Molecular Weight 168.15 168.17 (ethyl ester)
Key Functional Group Formyl (position 3) Methyl (position 3)
Reactivity High (aldehyde) Moderate (ester only)
Applications Versatile building block Limited to ester-based derivatizations
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS: 773136-70-2)
  • Structure : Additional methyl groups at positions 1, 3, and 3.
  • Properties : Increased steric hindrance reduces accessibility for nucleophilic attacks.
  • Crystallography : Methyl groups dominate intermolecular interactions (van der Waals forces), unlike the formyl-mediated hydrogen bonding in the target compound .

Heterocyclic System Modifications

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Structure : Triazole ring replaces pyrazole; pyridinyl and formyl groups present.
  • Crystallography : Exhibits π-π stacking and lp···π interactions involving the triazole and pyridine rings .
  • Applications : Used in annulated triazole synthesis, leveraging click chemistry .
Parameter Target Compound Ethyl 5-Formyl-1-(pyridin-3-yl)-triazole
Heterocycle Pyrazole 1,2,3-Triazole
Electronic Effects Moderate electron-withdrawing (formyl) Strong electron-withdrawing (triazole + pyridine)
Intermolecular Interactions C–H···O hydrogen bonds π-π stacking, lp···π interactions

Electronic and Functional Group Comparisons

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
  • Structure : Trifluoromethyl (CF₃) at position 3, carboxylic acid at position 4.
  • Properties : CF₃ group enhances lipophilicity and metabolic stability, making it useful in medicinal chemistry. The carboxylic acid group increases acidity (pKa ~3–4) compared to the target compound’s ester .
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 139297-50-0)
  • Structure : Methoxy (electron-donating) at position 5.
  • Reactivity : Stabilizes the ring against electrophilic substitution, contrasting with the formyl group’s activation of position 4 in the target compound .

Reactivity Highlights :

  • The formyl group in the target compound enables condensation reactions (e.g., Schiff base formation).
  • Methyl or ethyl esters in analogs limit reactivity to hydrolysis or transesterification.

Biological Activity

Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 1031351-95-7) is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of approximately 168.15 g/mol . The compound features a pyrazole ring, which is significant for its biological activity due to the presence of nitrogen atoms that can participate in various chemical interactions.

Pharmacological Properties

Compounds in the pyrazole family, including this compound, often exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown moderate antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL . While specific data on this compound is limited, its structural similarity to other active pyrazoles suggests potential antimicrobial properties.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. For example, certain substituted pyrazoles have demonstrated anti-inflammatory activity superior to standard treatments like diclofenac sodium .
  • Anticancer Potential : Some studies suggest that pyrazole derivatives can act as inhibitors of key cancer-related proteins. For instance, compounds similar to this compound have been explored for their ability to inhibit mitotic kinesins, which are essential for cancer cell proliferation .

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Synthesis and Pharmacological Activities of Pyrazole Derivatives This review highlighted the versatile pharmacological profiles of pyrazoles, including anti-inflammatory and anticancer activities. The presence of the pyrazole nucleus is crucial for these effects .
Pyrazolyl-Ureas as Antibacterial Agents Compounds derived from pyrazolyl structures exhibited moderate antibacterial activity against multiple strains, indicating potential for development into therapeutic agents .
Discovery of Kinesin Inhibitors A study reported on novel compounds that inhibit kinesins involved in cancer cell division, suggesting that similar structures could be explored for therapeutic applications in oncology .

Q & A

Q. What are the common synthetic routes for Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate?

Methodological Answer: The synthesis typically involves cyclocondensation or multi-step functionalization. For example:

  • Cyclocondensation : Reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to form the pyrazole core .
  • Formylation : Introducing the formyl group via Vilsmeier-Haack reaction or oxidation of methyl groups using reagents like SeO₂ .
  • Esterification : Protecting carboxylic acid intermediates as methyl esters using methanol/H⁺ or DCC/DMAP coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry. For example, the formyl proton appears as a singlet near δ 9.8–10.2 ppm, while methyl groups resonate at δ 2.3–3.5 ppm .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for refinement .

Q. What are the key considerations for handling and storing this compound?

Methodological Answer:

  • Stability : Store at –20°C in airtight containers to prevent hydrolysis of the ester or formyl groups .
  • Safety : Use gloves and fume hoods; avoid inhalation (irritant). Non-hazardous classification under GHS, but prolonged exposure may cause sensitization .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For pyrazole derivatives, electrostatic potential maps reveal nucleophilic/electrophilic sites .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide drug design. Use software like AutoDock Vina with PyRx .

Q. What strategies are effective for introducing functional groups on the pyrazole ring?

Methodological Answer:

  • Electrophilic Substitution : Direct formylation or halogenation at C3 using regioselective conditions (e.g., AlCl₃ for Friedel-Crafts) .
  • Cross-Coupling : Suzuki-Miyaura reactions to install aryl/heteroaryl groups at C5. Use Pd(PPh₃)₄ and boronic acids .
  • N-Functionalization : Alkylation of the pyrazole nitrogen with methyl iodide/K₂CO₃ .

Q. How can crystallographic data resolve discrepancies in molecular structure predictions?

Methodological Answer:

  • SHELX Refinement : Resolve disorder or twinning in crystals. For example, anisotropic displacement parameters clarify dynamic motion in the formyl group .
  • Hydrogen Bond Analysis : Use Mercury software to map intermolecular interactions (e.g., C=O⋯H-N) that stabilize crystal packing .

Q. What approaches are recommended for analyzing conflicting spectroscopic data in different solvents?

Methodological Answer:

  • Solvent Titration Studies : Compare NMR shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent tautomerism or aggregation.
  • Dynamic NMR : Detect slow-exchange processes (e.g., rotamers) by variable-temperature experiments .
  • Correlation with DFT : Validate observed shifts using computed chemical shifts (e.g., B3LYP/6-311++G**) .

Q. How can hydrogen bonding patterns be utilized to design co-crystals?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict co-former compatibility (e.g., carboxylic acids or amines) .
  • Co-crystal Screening : Use mechanochemical grinding with stoichiometric partners (e.g., nicotinamide) to enhance solubility or stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.